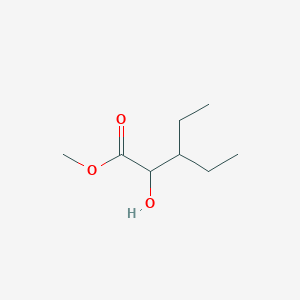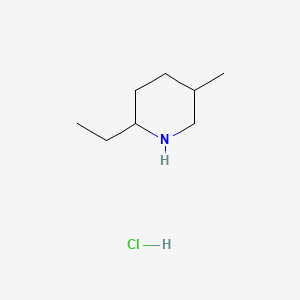
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.6882 g/mol . It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their presence in various drugs and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This reaction is catalyzed by ionic liquids, which offer advantages such as high yields, easy work-ups, and mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of piperidine derivatives often involves the use of multi-component reactions due to their efficiency and cost-effectiveness. These reactions are typically carried out in large reactors under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically occur under mild to moderate conditions, often requiring catalysts to increase the reaction rate and selectivity. For example, the oxidation reactions may require the presence of a metal catalyst, while substitution reactions may occur in the presence of a base or acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of 2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-ethyl-5-methylpyrazine: This compound has a similar structure but differs in its chemical properties and applications.
2-methyl-5-ethylpyridine: This compound is another piperidine derivative with different pharmacological properties.
Uniqueness
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers is unique due to its specific chemical structure and the presence of diastereomers, which can result in different biological activities and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H18ClN |
|---|---|
Molekulargewicht |
163.69 g/mol |
IUPAC-Name |
2-ethyl-5-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-3-8-5-4-7(2)6-9-8;/h7-9H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
XVTYAFBXNOJULY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CN1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



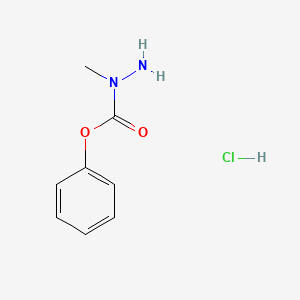
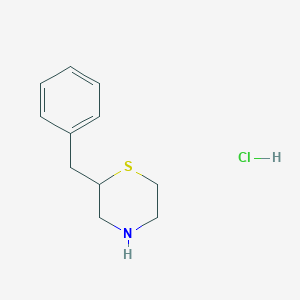

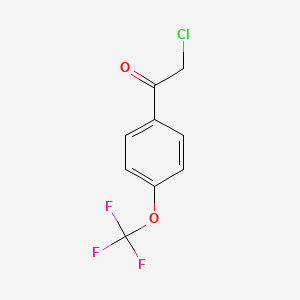
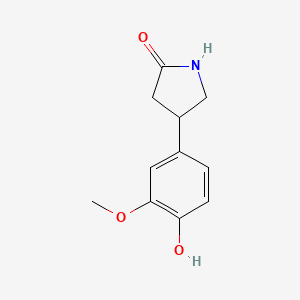
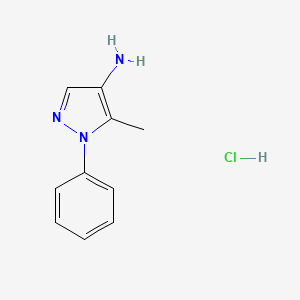
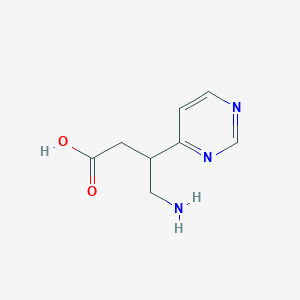
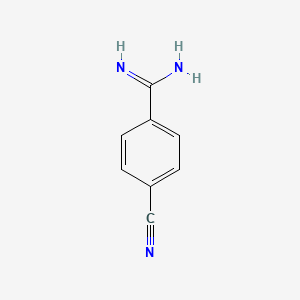
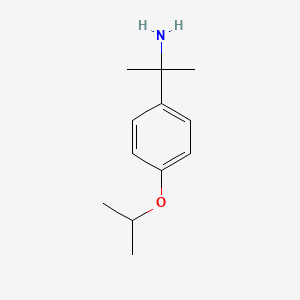
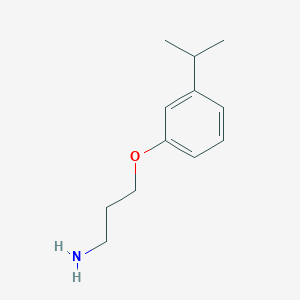
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)
